N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20(21(7-12-26-13-8-21)19-4-2-1-3-5-19)22-9-10-24-15-18(14-23-24)17-6-11-27-16-17/h1-6,11,14-16H,7-10,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYGBYBKOOGMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling with an oxane derivative. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has shown potential in drug discovery due to its bioactive properties. Its structure suggests possible applications in treating conditions such as inflammation and cancer. The presence of the furan and pyrazole rings enhances its interaction with biological targets, which is critical for developing effective therapeutic agents.
Research indicates that this compound may exhibit significant biological activities, including:
- Anti-inflammatory effects : Similar compounds have been shown to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.
- Anticancer properties : Preliminary studies suggest that derivatives of this compound may target cancer-related pathways, potentially leading to the development of new anticancer agents.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of pyrazole derivatives similar to this compound. The research demonstrated that these compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The findings suggest that modifications to the compound's structure could enhance its efficacy against inflammatory diseases.
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of compounds with furan and pyrazole structures. It was found that these compounds could induce apoptosis in cancer cells through specific signaling pathways. The unique combination of functional groups in this compound may offer distinct advantages over other similar compounds.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The furan and pyrazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives ()
Four N-substituted pyrazoline derivatives reported in Molecules (2013) share a dihydropyrazole core but differ in substituents:
- Substituents: Fluorophenyl, bromophenyl, chlorophenyl, and carbaldehyde/propanone groups.
- Structural Contrasts: The target compound’s pyrazole is fully unsaturated, whereas these analogs are partially saturated (4,5-dihydro-1H-pyrazole), affecting aromaticity and planarity.
Table 1: Key Structural Differences
Pyrazolo[3,4-d]pyrimidine Derivatives ()
A patent compound (Example 53) features a pyrazolo[3,4-d]pyrimidine core fused with a chromen-2-yl group and fluorophenyl substituents:
- Molecular Weight : 589.1 g/mol (vs. target compound’s estimated lower weight due to absence of fused rings).
- Functional Groups : Sulfonamide and fluorophenyl groups, contrasting with the target’s carboxamide and furan. Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), impacting solubility and membrane permeability.
- Thermal Stability : Melting point of 175–178°C suggests moderate stability, which may differ for the target compound due to its oxane ring’s conformational flexibility .
Thiazolidine-Carboxylic Acid Derivatives ()
These compounds (e.g., compound f) contain thiazolidine cores with multiple carboxylic acid and amide groups:
- Ionizability : Carboxylic acids (pKa ~2–4) confer higher water solubility compared to the target compound’s neutral carboxamide.
- Structural Rigidity : The thiazolidine ring may impose greater steric constraints than the oxane ring in the target compound, affecting binding to biological targets .
Table 2: Functional Group Impact
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis may involve Suzuki-Miyaura coupling (as in ) for aryl-aryl bond formation, though direct evidence is lacking.
- Pharmacological Potential: Pyrazole derivatives are often explored for anti-inflammatory or anticancer activity. The furan substituent may introduce unique metabolic pathways (e.g., furan ring oxidation) compared to halogenated analogs .
- Data Limitations: No experimental data (e.g., melting point, bioactivity) for the target compound are provided in the evidence, necessitating further empirical studies.
Biological Activity
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a furan ring , a pyrazole ring , and a tetrahydropyran ring , contributing to its unique chemical properties. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Attachment of the Furan Ring : This may involve coupling reactions such as Suzuki or Heck reactions.
- Formation of the Tetrahydropyran Ring : Synthesized through cyclization reactions.
- Final Coupling : The furan-pyrazole intermediate is coupled with the tetrahydropyran derivative under suitable conditions.
Pharmacological Properties
This compound has been evaluated for various biological activities, including:
- Anti-inflammatory : Pyrazole derivatives are known to exhibit anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory diseases .
- Antimicrobial : Studies indicate that compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor : The unique combination of furan and pyrazole rings enhances its potential as an antitumor agent, as evidenced by research on related compounds.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Molecular Targets : The compound can interact with enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.
- Influencing Biological Pathways : Its structural components allow it to influence various biological pathways, potentially leading to therapeutic effects in diseases.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of pyrazole derivatives, highlighting their broad spectrum of activity:
Q & A
Q. Optimization strategies :
- Temperature control : Pyrazole formation often requires reflux in ethanol (70–80°C) to enhance yield .
- Catalysts : Use triethylamine or DMAP to accelerate amide bond formation .
- High-throughput screening : For solvent selection (e.g., DMF vs. THF) to improve purity .
What analytical techniques are most reliable for confirming structural integrity and purity?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm, oxane protons at δ 3.5–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H] peak matching theoretical mass) .
How should researchers design experiments to evaluate the compound’s bioactivity against inflammatory pathways?
Q. Advanced
- In vitro assays : Measure inhibition of NF-κB or MAPK pathways using transfected HEK-293T cells with luciferase reporters. Dose-response curves (0.1–100 µM) identify IC values .
- Kinase profiling : Screen against a panel of 50+ kinases to assess selectivity (e.g., avoid off-target effects on JAK2 or PI3K) .
- Cytokine ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages to validate anti-inflammatory activity .
How can contradictions in reported bioactivity data across studies be resolved?
Q. Advanced
- Comparative standardization : Replicate assays under identical conditions (e.g., cell line, incubation time) to minimize variability. For example, discrepancies in IC values may arise from differences in cell permeability .
- Orthogonal validation : Confirm results using both enzymatic assays (e.g., recombinant kinase inhibition) and cell-based models .
- Metabolic stability testing : Assess if batch-to-batch purity differences (e.g., residual solvents) affect activity using LC-MS .
What role does the oxane ring play in modulating pharmacokinetic properties?
Q. Advanced
- Lipophilicity : The tetrahydropyran (oxane) ring enhances logP compared to linear ethers, improving blood-brain barrier penetration (predicted logP = 2.8 via Molinspiration) .
- Metabolic stability : The oxane’s conformational rigidity reduces CYP450-mediated oxidation, as seen in analogs with 20% higher half-life in hepatic microsomes .
- Solubility : Introduce polar groups (e.g., hydroxyl) via oxane modification to balance lipophilicity, guided by Hansen solubility parameters .
How can computational modeling aid in predicting target interactions?
Q. Advanced
- Docking studies : Use AutoDock Vina to simulate binding to NF-κB’s p65 subunit (PDB: 1NFK). Prioritize poses with hydrogen bonds to pyrazole N1 and oxane oxygen .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
- QSAR models : Corrogate substituent effects (e.g., furan vs. thiophene) on bioactivity using Random Forest algorithms .
What methodologies are recommended for comparative analysis with structural analogs?
Q. Advanced
- SAR studies : Synthesize derivatives replacing the furan-3-yl group with thiophene or pyrrole. Test in parallel for NF-κB inhibition to identify critical heterocycles .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., oxane vs. cyclohexane) to bioactivity using multivariate regression .
- Crystallography : Compare co-crystal structures of analogs (e.g., trifluoromethyl vs. oxane derivatives) to map binding pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
